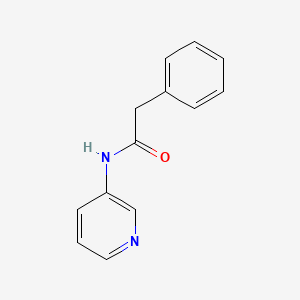
L-Cysteine isopropyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteine isopropyl ester hydrochloride is a derivative of the amino acid L-cysteine It is a compound that combines the properties of L-cysteine with an isopropyl ester group and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-cysteine isopropyl ester hydrochloride typically involves the esterification of L-cysteine with isopropanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: Moderate temperatures, typically around 60-80°C.
Reaction Time: Several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable processes, such as:
Fermentation: Using genetically engineered microorganisms to produce L-cysteine, which is then esterified and converted to the hydrochloride salt.
Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions and continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-cysteine isopropyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfides.
Reduction: Reduction of disulfides back to thiols.
Substitution: Nucleophilic substitution reactions involving the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of L-cystine or other disulfide-containing compounds.
Reduction: Regeneration of L-cysteine from disulfides.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
L-cysteine isopropyl ester hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular redox reactions and as a precursor for glutathione synthesis.
Medicine: Investigated for its potential antioxidant properties and therapeutic applications in conditions involving oxidative stress.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of L-cysteine isopropyl ester hydrochloride involves its conversion to L-cysteine in the body, where it participates in various biochemical pathways. Key molecular targets and pathways include:
Glutathione Synthesis: L-cysteine is a precursor for glutathione, a critical antioxidant in cellular defense mechanisms.
Redox Reactions: L-cysteine participates in redox reactions, helping to maintain cellular redox balance.
Protein Folding: The thiol group in L-cysteine forms disulfide bonds, which are essential for the proper folding and stability of proteins.
Comparison with Similar Compounds
L-cysteine isopropyl ester hydrochloride can be compared with other similar compounds, such as:
L-cysteine: The parent amino acid, which lacks the ester and hydrochloride groups.
L-cysteine methyl ester hydrochloride: A similar ester derivative with a methyl group instead of an isopropyl group.
L-cystine: The oxidized dimer form of L-cysteine, containing a disulfide bond.
Uniqueness
This compound is unique due to its ester group, which can enhance its solubility and stability compared to L-cysteine. The hydrochloride salt form also improves its handling and storage properties.
Properties
Molecular Formula |
C6H14ClNO2S |
|---|---|
Molecular Weight |
199.70 g/mol |
IUPAC Name |
propan-2-yl (2R)-2-amino-3-sulfanylpropanoate;hydrochloride |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-4(2)9-6(8)5(7)3-10;/h4-5,10H,3,7H2,1-2H3;1H/t5-;/m0./s1 |
InChI Key |
IDJFNDBWTCNZHE-JEDNCBNOSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CS)N.Cl |
Canonical SMILES |
CC(C)OC(=O)C(CS)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Chloro-[4-[chloro(diphenyl)silyl]phenyl]-diphenylsilane](/img/structure/B15196623.png)

![14-thia-11,16-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1(10),3,5,7,12,15-hexaene-2,9-dione](/img/structure/B15196633.png)
